molecular formula C9H10F3NO B14019342 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

Cat. No.: B14019342
M. Wt: 205.18 g/mol
InChI Key: KTMAPAWJBNBIGT-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is an organic compound belonging to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to the benzene ring. These functional groups impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group onto the aniline ring. One common method is the reaction of 2-methyl-3-trifluoromethylaniline with methoxy reagents under specific conditions. For example, a solution of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide in ethanol and concentrated hydrochloric acid can be refluxed for 24 hours, followed by basification and extraction with ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Substituted anilines with different functional groups.

Scientific Research Applications

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can act as an inhibitor or modulator of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

    3-(Trifluoromethyl)aniline: Lacks both the methoxy and methyl groups.

    2-Methoxy-6-(trifluoromethyl)aniline: Similar but with different positioning of the methyl group.

Uniqueness

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and reactivity in certain chemical reactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-methoxy-2-methyl-6-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NO/c1-5-7(14-2)4-3-6(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3

InChI Key

KTMAPAWJBNBIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C(F)(F)F)OC

Origin of Product

United States

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